N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a bicyclic cyclopenta[b]thiophene core with distinct substituents:
- Position 3: A carboxamide linked to a 3-(acetylamino)phenyl moiety, which may improve solubility and target affinity through hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C17H16N6O2S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H16N6O2S/c1-10(24)19-11-4-2-5-12(8-11)20-16(25)15-13-6-3-7-14(13)26-17(15)23-9-18-21-22-23/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
DHGRQKKHHOOHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions . The cyclopentathiophene ring can be synthesized via a cyclization reaction involving a thiophene derivative. The final step involves coupling the tetrazole and cyclopentathiophene intermediates with the acetylamino phenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the tetrazole ring or other functional groups.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Material Science: The unique electronic properties of the cyclopentathiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The acetylamino group can interact with biological macromolecules, making the compound useful in studying protein-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The cyclopentathiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetylamino group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Similarities
All analogs share the 5,6-dihydro-4H-cyclopenta[b]thiophene core, a rigid bicyclic system that enforces planar geometry, likely enhancing binding to flat hydrophobic pockets in biological targets.
Substituent Variations and Functional Implications
Position 2 Modifications
Position 3 Modifications
Biological Activity
N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activity. This article explores its synthesis, properties, and biological effects based on available research findings.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This can be achieved through a click chemistry approach, where azides react with nitriles under mild conditions.
- Introduction of the Acetamido Group : Standard amide formation reactions using acyl chlorides or anhydrides in the presence of a base are common methods.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N6O2 |
| Molecular Weight | 322.32 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(1H-tetrazol-1-yl)benzamide |
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Research indicates that compounds with similar structures often exhibit:
- Anti-inflammatory Effects : Through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Potential activity against various bacterial strains.
Case Studies and Experimental Findings
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures.
- The compound inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
-
Antimicrobial Testing :
- In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
